Enantiomeric Purity: (2R)-Stereoisomer vs. Racemic Mixture
N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine (CAS 1604338-03-5) is supplied as a single (2R)-enantiomer with a purity of 95% as determined by HPLC . In contrast, the racemic mixture N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine (CAS 121053-95-0) contains equal amounts of (2R)- and (2S)-enantiomers . This difference is critical for asymmetric synthesis, where a 95% enantiopure starting material enables the production of a final product with an enantiomeric excess (ee) of at least 90% (calculated based on a 95:5 ratio of (R)- to (S)-enantiomers).
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | ≥95% (2R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (50:50 ratio of (2R)- and (2S)-enantiomers) |
| Quantified Difference | Enantiomeric excess (ee) of at least 90% achievable in subsequent asymmetric synthesis steps, compared to 0% ee for racemic starting material |
| Conditions | HPLC analysis; commercial specifications from Hit2Lead and Chemenu |
Why This Matters
Enables the synthesis of enantiopure pharmaceuticals with predictable biological activity and eliminates the need for costly chiral resolution steps.
